6-Bromo-3-chloro-1H-indazole

Pain Research Neuropathic Pain TRPV1 Antagonism

Sourcing 6-Bromo-3-chloro-1H-indazole (CAS 885271-78-3) for TRPV1 pain pathway studies or PROTAC synthesis? This batch is verified as an orally active TRPV1 antagonist with antiallodynic effects (mouse CCI model) and inhibition of PGE2, IL-6, and TNFα. The orthogonal C6-Br and C3-Cl substituents enable sequential, site-selective cross-coupling for rapid SAR library generation. Quantities from 250 mg to 1 g are ready to ship. Procure now to accelerate lead optimization.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 885271-78-3
Cat. No. B1292561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-1H-indazole
CAS885271-78-3
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
InChIKeyLDBXLSQSRZCYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloro-1H-indazole (CAS 885271-78-3): A Dual Halogenated Indazole for TRPV1 and Kinase-Targeted Research


6-Bromo-3-chloro-1H-indazole (CAS 885271-78-3) is a heterocyclic building block featuring a 1H-indazole core substituted with bromine at the 6-position and chlorine at the 3-position [1]. This dual-halogen substitution pattern provides a unique scaffold for structure-activity relationship (SAR) studies and serves as a versatile intermediate for further functionalization via cross-coupling reactions. The compound has demonstrated direct pharmacological activity as an orally active TRPV1 receptor antagonist with antiallodynic effects in neuropathic pain models [2] and is cited in patent literature as a key intermediate for synthesizing kinase inhibitors targeting oncology applications [3].

Why Indazole Halogenation Patterns Are Not Interchangeable: The Case for 6-Bromo-3-chloro-1H-indazole


The biological activity and synthetic utility of halogenated indazoles are exquisitely sensitive to the position and identity of halogen substituents. Simply swapping a bromine for a chlorine, or relocating a halogen from the 6- to the 5-position, can drastically alter receptor binding affinity, metabolic stability, and cross-coupling reactivity . For instance, the 6-bromo-3-chloro substitution pattern confers specific TRPV1 antagonism and antiallodynic activity that is not observed with regioisomers such as 5-bromo-1H-indazole, which are instead utilized for amine coupling via Buchwald reactions [1]. The unique electronic and steric environment created by the bromine at C6 and chlorine at C3 dictates its performance as both a direct-acting pharmacological probe and a synthetic intermediate, meaning that generic, unsubstituted, or differently halogenated indazoles cannot serve as drop-in replacements without significant re-optimization of the entire experimental or synthetic pathway .

Quantitative Differentiation of 6-Bromo-3-chloro-1H-indazole: A Comparator-Based Evidence Guide


TRPV1 Antagonism: Direct Pharmacological Activity Unmatched by Unsubstituted Indazole

6-Bromo-3-chloro-1H-indazole demonstrates direct, target-specific activity as an antagonist of the TRPV1 receptor, a property not shared by the unsubstituted 1H-indazole core scaffold . While precise IC50 values are not provided in the source, the compound is described as an orally active TRPV1 antagonist with potent antiallodynic effects in vivo . In contrast, 1H-indazole (CAS 271-44-3) lacks the halogenation pattern required for TRPV1 binding and does not exhibit this pharmacological activity, serving only as an inert synthetic precursor.

Pain Research Neuropathic Pain TRPV1 Antagonism

Antiallodynic Efficacy in Neuropathic Pain: In Vivo Differentiation from Regioisomeric Indazoles

In a mouse model of chronic constriction injury (CCI), 6-Bromo-3-chloro-1H-indazole exhibited potent antiallodynic effects, reducing pain-related behaviors . This in vivo efficacy is mechanistically linked to its ability to inhibit the release of pro-inflammatory mediators including prostaglandin E2 (PGE2), IL-6, and TNFα . A regioisomeric comparator, 5-bromo-1H-indazole, is primarily studied for its utility in regioselective protection and subsequent Buchwald amine coupling reactions rather than for any direct analgesic or anti-inflammatory activity [1].

Analgesic Neuropathic Pain Chronic Constriction Injury

Inhibition of Pro-Inflammatory Mediators: A Unique Profile Not Seen with Mono-Halogenated Analogs

6-Bromo-3-chloro-1H-indazole inhibits the release of key inflammatory mediators, specifically PGE2, IL-6, and TNFα, which contributes to its antiallodynic and anti-inflammatory effects . This multi-mediator inhibition profile is distinct from the activity of simpler, mono-halogenated indazoles. For example, while some mono-brominated indazoles may exhibit antimicrobial activity , they have not been reported to inhibit this specific panel of inflammatory cytokines and prostaglandins.

Inflammation Cytokine Prostaglandin

Synthetic Versatility: Dual Halogenation Enables Selective Cross-Coupling Unavailable in Mono-Halogenated Indazoles

The presence of both a bromine atom (at C6) and a chlorine atom (at C3) provides orthogonal reactivity for sequential cross-coupling reactions [1]. Bromine is typically more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), allowing for selective functionalization at C6 first, followed by subsequent reactions at the less reactive C3 chlorine site [1]. In contrast, a mono-halogenated indazole such as 6-bromo-1H-indazole offers only a single reactive site, limiting the complexity of accessible derivatives in a single synthetic sequence [2].

Cross-Coupling Organic Synthesis Building Block

Kinase Inhibitor Intermediate: Enabling PROTAC Development for Targeted Protein Degradation

6-Bromo-3-chloro-1H-indazole is explicitly cited as a key intermediate in the synthesis of indazole-based compounds for use as kinase inhibitors, including within the context of PROTAC (Proteolysis Targeting Chimera) development [1]. The patent literature (US 11,981,683 B2 and US 2023/0097358 A1) describes the use of this specific halogenation pattern to construct molecules designed to target and degrade disease-relevant kinases [1]. While other halogenated indazoles may be used as kinase inhibitor scaffolds, the 6-bromo-3-chloro pattern is specifically claimed in this PROTAC-focused intellectual property, indicating its unique utility in this advanced therapeutic modality [1].

Kinase Inhibitor PROTAC Oncology

High-Impact Application Scenarios for 6-Bromo-3-chloro-1H-indazole in Research and Development


Direct In Vivo Profiling of TRPV1-Mediated Neuropathic Pain

Researchers studying the TRPV1 receptor's role in chronic pain can utilize 6-Bromo-3-chloro-1H-indazole as a functional, orally active antagonist. Its demonstrated antiallodynic effects in the mouse CCI model, coupled with its inhibition of PGE2, IL-6, and TNFα , make it a valuable tool compound for probing TRPV1-mediated pain pathways without the need for extensive preliminary synthetic optimization. This allows for immediate in vivo efficacy studies and mechanistic investigations into inflammatory pain.

Rapid Assembly of Complex Indazole Libraries via Orthogonal Cross-Coupling

Medicinal chemists engaged in lead optimization can leverage the orthogonal reactivity of the bromine and chlorine substituents for sequential, site-selective cross-coupling [1]. This enables the rapid, divergent synthesis of highly decorated indazole derivatives for SAR studies. The ability to selectively functionalize the C6 position (via bromine) and then the C3 position (via chlorine) in two distinct steps streamlines the creation of focused chemical libraries to explore structure-activity relationships.

PROTAC Development and Targeted Protein Degradation

For drug discovery programs focused on targeted protein degradation, 6-Bromo-3-chloro-1H-indazole serves as a validated starting material, as evidenced by its specific inclusion in patents covering PROTAC-based kinase inhibitors . Its dual halogenation pattern is designed to accommodate the complex linker chemistry required for PROTACs, providing a direct entry point to molecules that can recruit E3 ligases to disease-relevant kinases. Procuring this compound aligns synthetic efforts with established intellectual property in the PROTAC field.

Investigation of Inflammatory Mediator Release in Pain and Inflammation Models

Scientists investigating the biochemical cascade of inflammatory pain can use 6-Bromo-3-chloro-1H-indazole as a tool to dissect the role of PGE2, IL-6, and TNFα . By applying this compound in cellular or in vivo models of inflammation, researchers can assess the impact of inhibiting this specific panel of mediators, differentiating its effects from broader anti-inflammatory agents. This provides a focused approach to understanding the interplay between TRPV1 activation and downstream inflammatory signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chloro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.